H-Ala-ala-tyr-OH
Overview
Description
Mechanism of Action
Target of Action
H-Ala-ala-tyr-OH, also known as Ala-Tyr, is a dipeptide composed of the amino acids alanine and tyrosine
Mode of Action
They can also bind to receptors, triggering or blocking specific signaling pathways .
Biochemical Pathways
The synthesis of this compound involves an enzymatic cascade, where a L-amino acid ligase is used along with polyphosphate kinase (PPK) for ATP regeneration . This process results in the production of Ala-Tyr within a few hours due to efficient ATP regeneration . The molar yield of this process is high, making it an efficient method for the synthesis of this dipeptide .
Result of Action
For instance, they can modulate enzymatic activity, influence signal transduction pathways, or affect the transport of other molecules across cell membranes .
Biochemical Analysis
Biochemical Properties
H-Ala-ala-tyr-OH plays a significant role in biochemical reactions. It is synthesized by L-amino acid ligase, an enzyme that condenses two amino acids to form a dipeptide . The L-amino acid ligase from Bacillus subtilis was found to be particularly effective in synthesizing this compound .
Cellular Effects
The effects of this compound on cells are primarily related to its constituent amino acid, tyrosine. Tyrosine is a precursor for the synthesis of catecholamine neurotransmitters, which are crucial for cell signaling . Therefore, this compound can indirectly influence cellular processes by providing tyrosine.
Molecular Mechanism
The molecular mechanism of this compound involves its breakdown to release tyrosine . This process is facilitated by enzymes such as α-ester acyltransferase . The released tyrosine can then participate in various biochemical reactions, including the synthesis of neurotransmitters.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to be stable and efficient in ATP regeneration when synthesized using L-amino acid ligase and polyphosphate kinase . Over time, it maintains its stability and continues to provide tyrosine for biochemical reactions .
Metabolic Pathways
This compound is involved in the metabolic pathway of tyrosine. After it is broken down to release tyrosine, the tyrosine can enter various metabolic pathways, including the synthesis of catecholamine neurotransmitters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-ala-tyr-OH can be achieved through enzymatic methods. One efficient method involves the use of L-amino acid ligase from Bacillus subtilis, coupled with polyphosphate kinase from Sulfurovum lithotrophicum for ATP regeneration. The reaction is conducted under the following conditions: 100 mM Tris-HCl (pH 9.0), 45 mM alanine, 45 mM tyrosine, 6 mM ADP, 20 mM hexametaphosphate, 40 mM magnesium ions, 1 U/mL L-amino acid ligase, and 0.75 U/mL polyphosphate kinase at 40°C for 3 hours .
Industrial Production Methods
Industrial production of this compound typically involves multi-step chemical synthesis, which requires the use of protecting groups to prevent unwanted side reactions. This method, however, generates significant waste and complicates purification. Enzymatic synthesis, as described above, offers a more sustainable and efficient alternative .
Chemical Reactions Analysis
Types of Reactions
H-Ala-ala-tyr-OH can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the tyrosine residue can be oxidized to form quinones.
Reduction: The carbonyl groups in the peptide backbone can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced peptides.
Substitution: Acylated peptides and other substituted derivatives.
Scientific Research Applications
H-Ala-ala-tyr-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential as a therapeutic agent in treating diseases related to protein misfolding and aggregation.
Industry: Utilized in the development of novel biomaterials and as a building block for more complex peptides
Comparison with Similar Compounds
Similar Compounds
H-Ala-tyr-OH: A dipeptide composed of alanine and tyrosine.
H-Ala-ala-ala-tyr-OH: A tetrapeptide with an additional alanine residue.
H-Gly-ala-tyr-OH: A tripeptide with glycine instead of one alanine
Uniqueness
H-Ala-ala-tyr-OH is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of two alanine residues and one tyrosine residue allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5/c1-8(16)13(20)17-9(2)14(21)18-12(15(22)23)7-10-3-5-11(19)6-4-10/h3-6,8-9,12,19H,7,16H2,1-2H3,(H,17,20)(H,18,21)(H,22,23)/t8-,9-,12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLPMYSCWHTZQU-AUTRQRHGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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